Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzothiophene structure, followed by the introduction of the piperidine and sulfonyl groups. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and piperidine-based compounds. These compounds share structural features but may differ in their functional groups and overall properties.
Uniqueness
What sets METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H27FN2O5S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H27FN2O5S2/c1-31-23(28)20-18-4-2-3-5-19(18)32-22(20)25-21(27)16-10-12-26(13-11-16)33(29,30)14-15-6-8-17(24)9-7-15/h6-9,16H,2-5,10-14H2,1H3,(H,25,27) |
InChI Key |
YDTKPTJGUFBEQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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